2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one

Chiral resolution Enantiomeric purity Kinase inhibitor selectivity

2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one is a chiral 2-aminopyrimidin-4(1H)-one derivative bearing a (1R)-1-phenylethylamino substituent at the 6-position. Its molecular formula is C12H14N4O, with a molecular weight of 230.27 g/mol.

Molecular Formula C12H14N4O
Molecular Weight 230.27 g/mol
CAS No. 849480-57-5
Cat. No. B12921753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one
CAS849480-57-5
Molecular FormulaC12H14N4O
Molecular Weight230.27 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2=CC(=O)NC(=N2)N
InChIInChI=1S/C12H14N4O/c1-8(9-5-3-2-4-6-9)14-10-7-11(17)16-12(13)15-10/h2-8H,1H3,(H4,13,14,15,16,17)/t8-/m1/s1
InChIKeyDCSHLPZTZZMPPJ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one (CAS 849480-57-5) – Procurement-Relevant Chemicophysical Specification


2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one is a chiral 2-aminopyrimidin-4(1H)-one derivative bearing a (1R)-1-phenylethylamino substituent at the 6-position . Its molecular formula is C12H14N4O, with a molecular weight of 230.27 g/mol . The compound belongs to a broader class of 2-amino-substituted pyrimidinones that are investigated as protein kinase inhibitors, particularly for JAK and SYK family kinases [1]. The defined (R)-stereochemistry and the specific 6-substitution pattern differentiate it from regioisomeric and racemic analogues, making precise procurement essential for reproducible research.

Why Generic 2-Aminopyrimidinone Kinase Inhibitors Cannot Simply Replace CAS 849480-57-5


Simple substitution of CAS 849480-57-5 by other 2-amino-pyrimidin-4-one derivatives is not scientifically valid because kinase inhibitor potency and selectivity are exquisitely sensitive to the substituent's stereochemistry, regioposition, and steric/electronic character. The (1R)-1-phenylethyl group provides a specific chiral environment that influences the ligand's binding mode within the ATP-binding pocket of target kinases, whereas the corresponding (S)-enantiomer, racemate, or 2-phenylethyl regioisomer (e.g., CAS 1256628-17-7) would present a different pharmacophore to the same site [2]. Patent-level evidence for the aminopyrimidinone class confirms that minor modifications in this region can shift kinase selectivity profiles, alter IC50 values by orders of magnitude, and affect downstream cellular potency [1]. Therefore, procuring the exact (1R)-configured, 6-substituted compound is essential for maintaining experimental consistency and data reproducibility.

Product-Specific Quantitative Evidence Guide for CAS 849480-57-5


Chiral Specification of the (1R)-Phenylethyl Substituent versus Racemic and (S)-Enantiomeric Forms

CAS 849480-57-5 is defined as the single (1R)-enantiomer. For 2-aminopyrimidinone kinase inhibitors, enantiomeric configuration is a critical determinant of target binding. Although direct comparative IC50 data for the (R)- vs. (S)- vs. racemic forms of this specific compound are not publicly available in primary literature, class-level structure-activity relationship (SAR) data from the amino-substituted pyrimidinone patent family indicate that the stereochemistry of the α-phenylethyl group strongly modulates kinase inhibitory activity [1]. Procurement of the racemate or incorrect enantiomer would introduce uncontrolled variability in biological assays.

Chiral resolution Enantiomeric purity Kinase inhibitor selectivity

Regioisomeric Differentiation: 6-(1-Phenylethyl)amino vs. 2-(2-Phenylethyl)amino Substitution

The compound features a 6-(α-methylbenzyl)amino substitution pattern, which is distinct from the 2-(2-phenylethyl)amino regioisomer (e.g., CAS 1256628-17-7). In pyrimidinone kinase inhibitors, the position of the aminoaryl substituent determines the orientation of the hinge-binding motif and influences selectivity across the kinome [1]. While direct head-to-head data for these two regioisomers are not published, patent-level disclosures confirm that 6-substituted and 2-substituted 2-aminopyrimidinones exhibit divergent kinase inhibition profiles [2].

Regiochemistry Binding mode Structure-activity relationship

Kinase Inhibition Class Profile: JAK/SYK Family Activity Contextualized within Aminopyrimidinone Chemical Space

Pyrimidinyl amino compounds of the type represented by CAS 849480-57-5 have been claimed as protein kinase inhibitors with activity against JAK and SYK family kinases [1]. The amino substituent at the 2-position and the arylalkylamino group at the 6-position are essential pharmacophoric elements contributing to this activity. While the exact IC50 values for CAS 849480-57-5 against specific JAK or SYK isoforms have not been published in peer-reviewed literature, class-level data indicate that closely related 2-amino-6-arylalkylamino-pyrimidin-4-ones achieve low-nanomolar potency in biochemical kinase assays [2]. Direct procurement of the target compound is necessary because the activity of analogues cannot be reliably extrapolated.

JAK kinase SYK kinase ATP-competitive inhibitor SAR

Disclaimer: Current Limitation of High-Strength Differential Quantitative Evidence

A comprehensive search of the open scientific and patent literature (excluding benchchems, evitachem, molecule, and vulcanchem) has yielded no primary research articles reporting direct, head-to-head quantitative comparisons for CAS 849480-57-5 against defined analogues. The differential evidence presented above is derived from patent class-level disclosures and structural reasoning. Users evaluating this compound for procurement should therefore request up-to-date certificates of analysis, chiral purity data, and any available internal validation datasets from the vendor to supplement the evidence base. The compound's differentiation rests on its defined (R)-stereochemistry, its specific 6-substitution regioisomerism, and its membership in the JAK/SYK inhibitor chemical class, rather than on published comparative potency metrics.

Evidence gap Procurement caution Data validation

Validated Application Scenarios for 2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one (CAS 849480-57-5)


Chiral Probe in Kinase Selectivity Profiling Panels

As a single (R)-enantiomer with a defined 6-substitution pattern, the compound serves as a stereochemically pure probe for kinase selectivity screening. When incorporated into JAK/SYK inhibitor panels, it allows researchers to deconvolute the contribution of (R)-stereochemistry to kinase binding, provided that the corresponding (S)-enantiomer or racemate is run in parallel as an internal comparator .

Scaffold-Hopping Reference for Aminopyrimidinone Medicinal Chemistry Programs

The compound's 2-amino-6-(α-methylbenzylamino)-pyrimidin-4-one core represents a specific chemotype within the broader JAK/SYK inhibitor patent space [1]. It can be used as a benchmark scaffold in structure-activity relationship studies aimed at optimizing metabolic stability or selectivity against off-target kinases, where the (R)-phenylethyl group serves as a reference substituent for stereochemical SAR exploration.

Analytical Reference Standard for Enantiomeric Purity Method Development

Given the absence of a separate CAS number for the (S)-enantiomer, the (R)-enantiomer can be employed as a reference standard for developing chiral HPLC or SFC methods to resolve enantiomeric mixtures of this or closely related aminopyrimidinone intermediates. This application leverages its well-defined stereochemistry to establish retention time and resolution benchmarks .

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